molecular formula C18H38O B13771369 7-Methyl-7-heptadecanol CAS No. 55723-93-8

7-Methyl-7-heptadecanol

Cat. No.: B13771369
CAS No.: 55723-93-8
M. Wt: 270.5 g/mol
InChI Key: URPZOYYKCIBTAD-UHFFFAOYSA-N
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Description

7-Methyl-7-heptadecanol is an organic compound with the molecular formula C18H38O It is a type of long-chain alcohol, specifically a heptadecanol derivative, where a methyl group is attached to the seventh carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-7-heptadecanol typically involves the reduction of the corresponding ketone, 7-Methyl-7-heptadecanone. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of the ketone precursor. This process is conducted under high pressure and temperature using a suitable catalyst, such as palladium on carbon (Pd/C). The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-7-heptadecanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone, 7-Methyl-7-heptadecanone, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: As mentioned earlier, the ketone form can be reduced back to this compound using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 7-Methyl-7-heptadecanone.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

7-Methyl-7-heptadecanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: This compound can be used in the study of lipid metabolism and as a model compound for studying the behavior of long-chain alcohols in biological systems.

    Industry: Used in the production of surfactants, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 7-Methyl-7-heptadecanol largely depends on its interaction with biological membranes. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function.

Comparison with Similar Compounds

    Heptadecanol: A straight-chain alcohol with similar physical properties but lacks the methyl group at the seventh position.

    Octadecanol: Another long-chain alcohol with an additional carbon atom compared to 7-Methyl-7-heptadecanol.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its chemical reactivity and physical properties. This structural difference can lead to variations in melting point, solubility, and interaction with other molecules compared to its straight-chain counterparts.

Properties

CAS No.

55723-93-8

Molecular Formula

C18H38O

Molecular Weight

270.5 g/mol

IUPAC Name

7-methylheptadecan-7-ol

InChI

InChI=1S/C18H38O/c1-4-6-8-10-11-12-13-15-17-18(3,19)16-14-9-7-5-2/h19H,4-17H2,1-3H3

InChI Key

URPZOYYKCIBTAD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(C)(CCCCCC)O

Origin of Product

United States

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